

Potential off-target effects of BMS-963272 to consider

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Compound of Interest

Compound Name: BMS-963272

Cat. No.: B10830052

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Technical Support Center: BMS-963272

Welcome to the technical support center for **BMS-963272**. This resource is intended for researchers, scientists, and drug development professionals. Below you will find frequently asked questions and troubleshooting guidance related to the potential off-target effects of **BMS-963272**, a potent and selective monoacylglycerol acyltransferase 2 (MGAT2) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of **BMS-963272**?

A1: Publicly available data indicates that **BMS-963272** is a potent and highly selective inhibitor of MGAT2.[1][2][3] Preclinical and Phase 1 clinical trial data highlight its acceptable safety and tolerability profile, suggesting a low potential for significant off-target effects at therapeutic concentrations.[1][3] A related compound was discontinued due to an "inferior channel liability profile," which suggests that ion channels were likely a key area of focus during the development of **BMS-963272** to ensure selectivity.

Q2: Has a comprehensive off-target screening panel been conducted for BMS-963272?

A2: While specific data from a comprehensive off-target screening panel for **BMS-963272** is not publicly available, it is standard practice in drug development to assess activity against a wide range of receptors, ion channels, transporters, and enzymes to ensure safety and selectivity.



The reported favorable safety profile of **BMS-963272** suggests it has been successfully cleared through such panels.

Q3: What are the potential off-target liabilities for inhibitors of lipid metabolism pathways?

A3: Inhibitors of lipid metabolism pathways can sometimes exhibit cross-reactivity with other enzymes involved in lipid synthesis and signaling. For example, distinguishing between acyltransferases like MGAT and diacylglycerol acyltransferase (DGAT) is important. **BMS-963272** has been shown to have a better gastrointestinal tolerability profile compared to DGAT1 inhibitors, indicating a significant level of selectivity.

Troubleshooting Guide

Issue: Unexpected Phenotype Observed in In Vitro or In Vivo Models

If you observe an unexpected phenotype in your experiments with **BMS-963272** that does not align with the known consequences of MGAT2 inhibition, consider the following potential troubleshooting steps.

Step 1: Confirm On-Target Activity

- Hypothesis: The observed effect may be a downstream consequence of potent MGAT2 inhibition in your specific model system.
- Action:
 - Perform a dose-response experiment to confirm that the phenotype is dependent on the concentration of BMS-963272.
 - Include a structurally unrelated MGAT2 inhibitor as a control to see if the same phenotype is produced.
 - If possible, use a genetic approach (e.g., MGAT2 knockout or knockdown) to mimic the pharmacological inhibition and verify that the phenotype is consistent.

Step 2: Investigate Potential Off-Target Effects

• Hypothesis: The unexpected phenotype could be due to an off-target interaction.



Action:

- Literature Review: Search for known off-target effects of other small molecule inhibitors with similar structural motifs.
- Computational Assessment: Use in silico tools to predict potential off-target binding of BMS-963272 based on its structure.
- Experimental Validation: If a potential off-target is identified, perform a functional assay to determine if BMS-963272 modulates its activity at relevant concentrations.

Quantitative Data Summary

While specific off-target binding data for **BMS-963272** is not publicly available, the following table illustrates how such data would be presented. This is a hypothetical example for illustrative purposes only.

Target	Assay Type	BMS-963272 Activity (IC50/Ki)	Selectivity (Fold vs. MGAT2)
MGAT2 (On-Target)	Functional	7.1 nM	1x
DGAT1	Functional	> 10,000 nM	> 1,400x
DGAT2	Functional	> 10,000 nM	> 1,400x
hERG	Binding	> 30,000 nM	> 4,200x
5-HT2B Receptor	Binding	> 10,000 nM	> 1,400x
M1 Muscarinic Receptor	Binding	> 10,000 nM	> 1,400x

Experimental Protocols

Protocol: Assessing Off-Target Activity in a Cellular Model

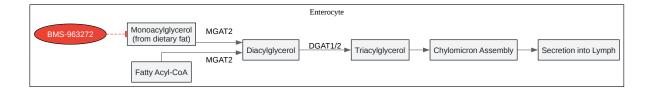
This protocol outlines a general workflow for investigating a potential off-target effect of **BMS-963272** on a candidate protein (Target X).



- Cell Line Selection: Choose a cell line that endogenously expresses Target X or has been engineered to express it.
- Assay Development:
 - Select a functional assay that measures the activity of Target X (e.g., a reporter gene assay for a nuclear receptor, a calcium flux assay for a GPCR, or a substrate conversion assay for an enzyme).
 - Optimize assay conditions (cell density, incubation time, substrate concentration, etc.).
- Compound Treatment:
 - \circ Treat the cells with a range of **BMS-963272** concentrations, typically from 1 nM to 100 μ M.
 - Include a positive control (a known modulator of Target X) and a negative control (vehicle, e.g., DMSO).
- Data Acquisition: Measure the assay endpoint using an appropriate instrument (e.g., luminometer, fluorometer, mass spectrometer).
- Data Analysis:
 - Normalize the data to the vehicle control.
 - Generate a dose-response curve and calculate the IC50 or EC50 value for BMS-963272 against Target X.
 - Compare this value to the on-target IC50 for MGAT2 to determine the selectivity ratio.

Visualizations

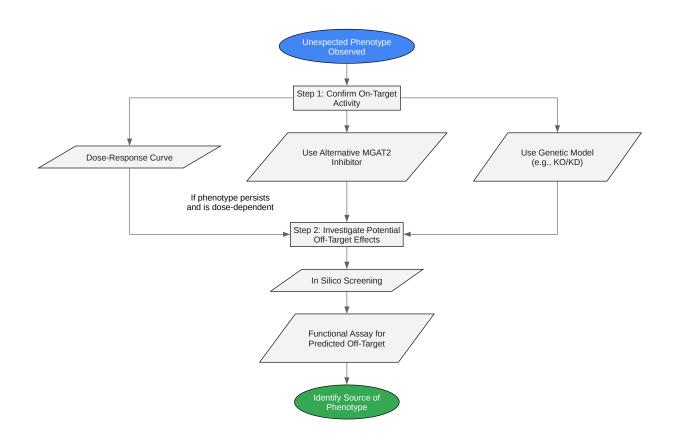




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Caption: Intestinal triglyceride synthesis pathway and the inhibitory action of **BMS-963272** on MGAT2.





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Caption: Troubleshooting workflow for investigating unexpected experimental outcomes with **BMS-963272**.

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